![molecular formula C18H16FNO5 B6576830 [(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate CAS No. 1794896-09-5](/img/structure/B6576830.png)
[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate
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Overview
Description
The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a carbamoyl group, and a 2-(3-fluorophenyl)acetate group. Compounds containing these groups are often involved in various biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through reactions involving amines, sulfonyl chlorides, and alkyl/aryl halides .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The 2,3-dihydro-1,4-benzodioxin-6-yl group contributes to the rigidity of the molecule, while the carbamoyl and 2-(3-fluorophenyl)acetate groups may add polarity .Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial potential. In a biofilm inhibition study against Escherichia coli and Bacillus subtilis , two of the derivatives exhibited significant activity against these pathogenic bacterial strains . This suggests that [(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate could be explored further as a novel antibacterial agent.
Nonlinear Optical (NLO) Properties
Recent research has highlighted the compound’s potential as a nonlinear optical material. It could find applications in frequency generators, optical limiters, and optical switching devices . Its unique structure may contribute to efficient light modulation and signal processing.
Inhibitors for 5-Lipoxygenase
The 2,3-dihydro-1,4-benzodioxin core has been utilized in the synthesis of inhibitors for 5-lipoxygenase. These derivatives hold promise for treating inflammatory diseases such as asthma and arthritis . Their ability to modulate the immune response makes them valuable candidates for drug development.
Central Nervous System (CNS)-Related Activity
Bioisosteres of the non-aromatic ring containing the benzodioxane moiety have shown biological interest in CNS-related therapeutic areas. These compounds could potentially impact neurological disorders and cardiovascular diseases . Further exploration is warranted to understand their precise mechanisms of action.
Antioxidant Properties
Benzodioxane derivatives, including [(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate, have demonstrated antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.
Herbicidal Potential
While not extensively studied for herbicidal properties, some sulfonamide derivatives exhibit such activity . Investigating the compound’s effects on plant growth and weed control could reveal its potential as a herbicide.
Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments have been known to exhibit antibacterial properties . They are famous for their exceptional bioactivities against numerous infections and bacterial strains .
Mode of Action
This blocks folic acid synthesis in bacteria and ultimately stops the production of purines .
Biochemical Pathways
It can be inferred from similar compounds that the inhibition of folic acid synthesis could disrupt the production of nucleic acids and proteins, essential components for bacterial growth and reproduction .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the inhibition of folic acid synthesis could lead to the disruption of bacterial growth and reproduction .
properties
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5/c19-13-3-1-2-12(8-13)9-18(22)25-11-17(21)20-14-4-5-15-16(10-14)24-7-6-23-15/h1-5,8,10H,6-7,9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANABONGGTSMFIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,3-Dihydro-1,4-benzodioxin-6-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate |
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